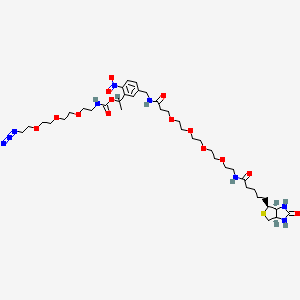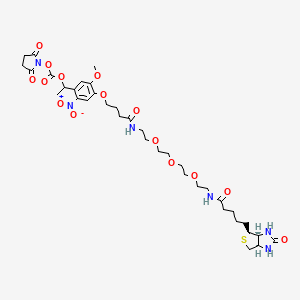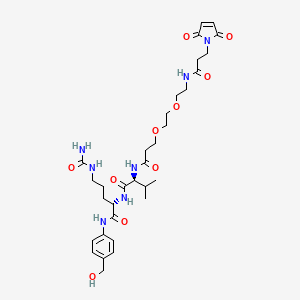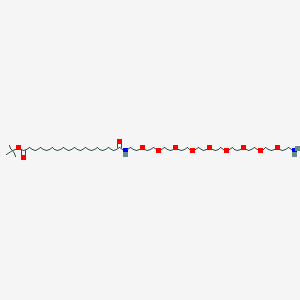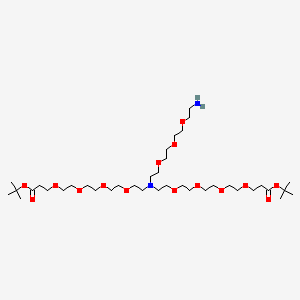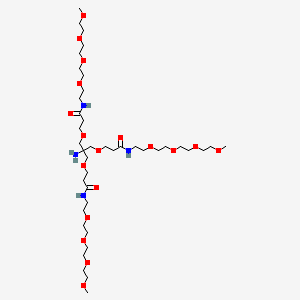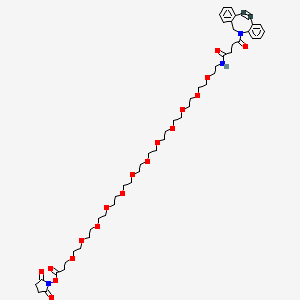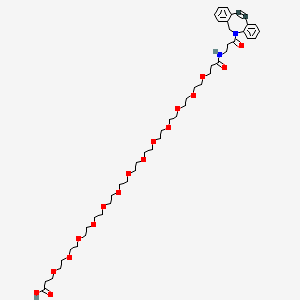
DBCO-NHCO-PEG13-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-NHCO-PEG13-acid is a polyethylene glycol (PEG)-based compound that serves as a PROTAC linker. It is used in the synthesis of a series of PROTACs (proteolysis-targeting chimeras), which are molecules designed to target and degrade specific proteins within cells. The compound is known for its hydrophilic PEG spacer arm, which improves water solubility and enhances its utility in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DBCO-NHCO-PEG13-acid is synthesized through a series of chemical reactions involving the conjugation of DBCO (dibenzocyclooctyne) with a PEG chain and a carboxylic acid group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form PEG-NHS.
Conjugation with DBCO: The activated PEG-NHS is then reacted with DBCO to form DBCO-PEG-NHS.
Introduction of Carboxylic Acid Group: Finally, the DBCO-PEG-NHS is reacted with a carboxylic acid-containing compound to form this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-NHCO-PEG13-acid undergoes various chemical reactions, including:
Click Chemistry Reactions: The DBCO group in the compound is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Amide Bond Formation: The carboxylic acid group in this compound can react with amine-containing molecules to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Common reagents include azide-containing molecules, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Amide Bond Formation: Reagents such as carbodiimides (e.g., EDC) are used to activate the carboxylic acid group, and the reaction is carried out in the presence of a base (e.g., DIPEA) at room temperature.
Major Products Formed
Click Chemistry: The major products are cycloaddition adducts formed between this compound and azide-containing molecules.
Amide Bond Formation: The major products are amide-linked conjugates formed between this compound and amine-containing molecules.
Applications De Recherche Scientifique
DBCO-NHCO-PEG13-acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other complex molecules.
Biology: Employed in bioconjugation techniques to label or modify biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of DBCO-NHCO-PEG13-acid involves its ability to undergo specific chemical reactions that enable the conjugation of various molecules. The DBCO group facilitates copper-free click chemistry reactions, while the PEG spacer arm enhances solubility and reduces steric hindrance. The carboxylic acid group allows for the formation of stable amide bonds with amine-containing molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-NHCO-PEG12-acid: Similar to DBCO-NHCO-PEG13-acid but with a shorter PEG chain.
DBCO-NHCO-PEG4-acid: Another analog with an even shorter PEG chain.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility. This makes it particularly useful in applications where reduced steric hindrance and enhanced solubility are critical .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H72N2O17/c51-46(49-14-11-47(52)50-41-44-7-2-1-5-42(44)9-10-43-6-3-4-8-45(43)50)12-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-13-48(53)54/h1-8H,11-41H2,(H,49,51)(H,53,54) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJHXMXTEHCPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H72N2O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
